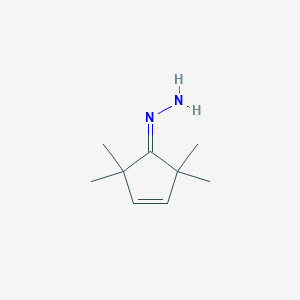
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds containing the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone. The reaction can be represented as follows:
2,2,5,5-Tetramethylcyclopentanone+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazone group can participate in substitution reactions, where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base to deprotonate the hydrazone group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
Applications De Recherche Scientifique
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazones and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitrogen-containing substrates.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine exerts its effects involves the interaction of the hydrazone group with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2,5,5-Tetramethylcyclopentanone): The precursor to (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine, with similar structural features but lacking the hydrazone group.
Hydrazones: A broad class of compounds with the general formula R1R2C=NNH2, sharing similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, including the tetramethyl-substituted cyclopentene ring. This structure imparts specific reactivity and properties that distinguish it from other hydrazones and related compounds.
Propriétés
Numéro CAS |
81396-37-4 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
(2,2,5,5-tetramethylcyclopent-3-en-1-ylidene)hydrazine |
InChI |
InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H,10H2,1-4H3 |
Clé InChI |
ZYYBWVXOJNKZJG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(C1=NN)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


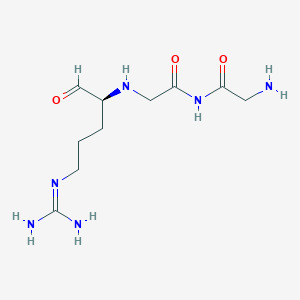
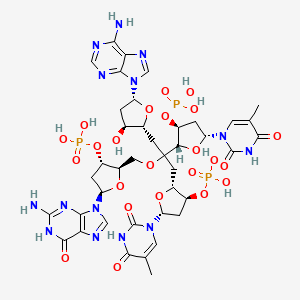
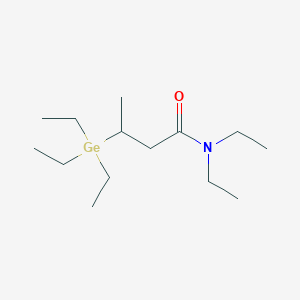
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
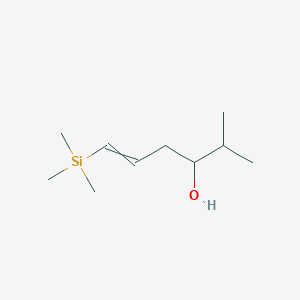
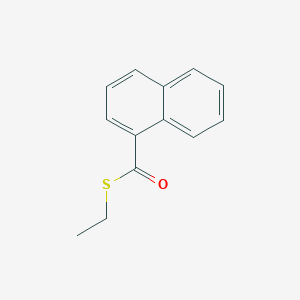

![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

